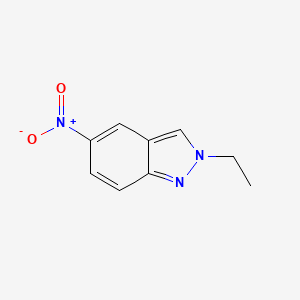

2-Ethyl-5-nitroindazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-6-7-5-8(12(13)14)3-4-9(7)10-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHQCKGUIXULLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-50-2 | |

| Record name | 2-Ethyl-5-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Derivatization Pathways of 2 Ethyl 5 Nitroindazole and Its Analogues

Reactivity of the Nitro Group in 5-Nitroindazole (B105863) Derivatives

The nitro group is a versatile functional group that significantly influences the chemical properties of the indazole scaffold. It is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but also opens up pathways for nucleophilic substitution and reduction reactions.

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of 5-nitroindazoles, providing access to 5-aminoindazole (B92378) derivatives which are key intermediates for further functionalization. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds are applicable to 5-nitroindazole derivatives. These include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally a clean and efficient method.

Metal-Acid Systems: Reagents like iron (Fe) in the presence of an acid such as acetic acid or hydrochloric acid are effective for nitro group reduction. commonorganicchemistry.comresearchgate.net Similarly, zinc (Zn) in acidic media provides a mild and often selective reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This is another mild reducing agent that is tolerant of many other functional groups. commonorganicchemistry.com

Sodium Dithionite (Na₂S₂O₄): This reagent is effective but may not be suitable for compounds containing other reducible functionalities like carbonyls or imines. researchgate.net

Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O): In the presence of a catalyst like 10% Pd-C, hydrazine hydrate can effectively reduce nitro groups, particularly in nitroindole and nitroimidazole derivatives. researchgate.net

The resulting 5-aminoindazoles are valuable precursors for the synthesis of a diverse range of compounds through reactions such as diazotization followed by Sandmeyer or Schiemann reactions, acylation, and alkylation of the amino group.

The nitro group in 5-nitroindazole derivatives can be involved in the generation of reactive species, a property that is particularly relevant in the context of their biological activity. Many compounds with a nitro group on a heterocyclic ring exhibit antiprotozoal activity. researchgate.net This is often attributed to the in vivo reduction of the nitro group to form radical species that can induce cellular damage in the target organism. researchgate.net This process involves a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally the amino functional group. nih.gov The intermediate hydroxylamine (B1172632) derivative is of particular interest as it can undergo further reactions to generate cytotoxic species. nih.gov

Functionalization of the Indazole Core through N-Alkylation and N-Acylation

The indazole ring possesses two nitrogen atoms (N-1 and N-2) that can be functionalized through alkylation and acylation reactions. The regioselectivity of these reactions is a critical aspect and is influenced by several factors, including the nature of the substituent on the indazole ring, the type of electrophile, the base, and the solvent used. nih.govresearchgate.netbeilstein-journals.org

Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. beilstein-journals.org However, specific reaction conditions can be optimized to favor the formation of one regioisomer over the other. For instance, highly selective N-1 alkylations of 3-substituted indazoles have been achieved using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). nih.gov In contrast, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.gov

N-acylation of indazoles has been reported to selectively provide the N-1 substituted regioisomer. nih.gov This is often due to the thermodynamic stability of the N-1 acylindazole, which can be formed via isomerization of the initially formed N-2 acylindazole. nih.gov

A platform for the direct and regioselective synthesis of 3-substituted 2H-indazole derivatives has been developed using a silver(I)/sodium persulfate system for radical alkylation and acylation. rsc.org This method operates under mild conditions and is tolerant of a wide range of functional groups. rsc.org

Cycloaddition Reactions Involving Nitroindazole Derivatives

Cycloaddition reactions are powerful tools for the construction of complex cyclic structures. Nitroindazole derivatives can participate in various cycloaddition reactions, leading to the formation of novel heterocyclic systems fused to the indazole core.

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click reaction," known for its high efficiency, regioselectivity, and mild reaction conditions. organic-chemistry.orgjetir.org This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) to a terminal alkyne, selectively yielding the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgmdpi.com

To utilize this reaction for the derivatization of nitroindazoles, the indazole core must first be functionalized with either an azide or an alkyne group. For example, a nitroindazole derivative can be alkylated with a compound containing a terminal alkyne. The resulting N-alkynyl-nitroindazole can then react with various organic azides in the presence of a copper(I) catalyst to form a diverse library of triazole-substituted nitroindazoles. Conversely, an N-azidoalkyl-nitroindazole can be prepared and reacted with a range of terminal alkynes. mdpi.com

The CuAAC reaction is remarkably tolerant of a wide array of functional groups and is often carried out in aqueous or mixed aqueous-organic solvent systems. organic-chemistry.org The active copper(I) catalyst can be generated in situ from copper(II) salts using a reducing agent like sodium ascorbate. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| N-alkynyl-nitroindazole | Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | mdpi.com |

| N-azidoalkyl-nitroindazole | Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | mdpi.com |

1,3-Dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings. wikipedia.org In the context of nitroindazole derivatives, this reaction can be employed to construct a pyrazoline ring fused to or substituted on the indazole scaffold.

One approach involves the reaction of a nitroindazole bearing a vinyl group with a nitrile imine generated in situ. mdpi.com Nitrile imines are 1,3-dipoles that readily react with dipolarophiles such as alkenes. youtube.com The reaction of an N-vinyl-nitroindazole with a nitrile imine, typically generated from the dehydrobromination of an ethyl hydrazono-α-bromoglyoxylate, leads to the formation of nitroindazole-pyrazoline derivatives in good to excellent yields. mdpi.com

The general scheme for this reaction is as follows:

An N-vinyl-nitroindazole acts as the dipolarophile, reacting with the 1,3-dipole (nitrile imine) in a concerted [3+2] cycloaddition manner to form the five-membered pyrazoline ring. chesci.com This reaction provides a direct route to novel and complex heterocyclic systems incorporating both the nitroindazole and pyrazoline moieties.

Synthesis of Conjugates and Hybrid Molecules Featuring the 2-Ethyl-5-nitroindazole Scaffold

The construction of hybrid molecules incorporating the this compound core involves linking it to other pharmacologically relevant moieties. These synthetic strategies aim to combine the structural features of different molecular classes to create novel compounds. The following sections detail the synthesis of specific derivatives.

Sulfonamide and carbamate (B1207046) derivatives of the 5-nitroindazole scaffold are synthesized by targeting the N-1 position of the indazole ring. The general synthetic route involves the reaction of 5-nitro-1H-indazole with various sulfonyl chlorides or alkyl/aryl chloroformates. acgpubs.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran (THF) at room temperature. acgpubs.org

For a this compound starting material, this N-1 position is already occupied by hydrogen (in the 1H-tautomer) or available for substitution. The synthesis would proceed by reacting 2-ethyl-5-nitro-2H-indazole's N-1 position or by first preparing an amino-functionalized analogue that can then be converted to a sulfonamide. Alternatively, a common precursor, 5-nitro-1H-indazole, is first derivatized at the N-1 position, followed by alkylation at N-2.

A study on 5-nitro-1H-indazole demonstrated the synthesis of a series of N-1-sulfonyl and N-1-carbamoyl derivatives in high yields. acgpubs.org The reaction involves stirring 5-nitro-1H-indazole with triethylamine in THF, followed by the addition of the appropriate sulfonyl chloride or chloroformate. acgpubs.org After completion, the product is purified by column chromatography. acgpubs.org

Table 1: Synthesis of Sulfonamide and Carbamate Derivatives of 5-Nitro-1H-indazole acgpubs.org

| Product Name | Reactant | Yield (%) |

|---|---|---|

| 1-(Phenylsulfonyl)-5-nitro-1H-indazole | Benzenesulfonyl chloride | 85 |

| 1-[(4-Fluorophenyl)sulfonyl]-5-nitro-1H-indazole | 4-Fluorobenzenesulfonyl chloride | 89 |

| 5-Nitro-1-[(4-nitrophenyl)sulfonyl]-1H-indazole | 4-Nitrobenzenesulfonyl chloride | 92 |

| Ethyl 5-nitro-1H-indazole-1-carboxylate | Ethyl chloroformate | 90 |

| Phenyl 5-nitro-1H-indazole-1-carboxylate | Phenyl chloroformate | 86 |

| 4-Nitrophenyl 5-nitro-1H-indazole-1-carboxylate | 4-Nitrophenyl chloroformate | 94 |

Hydrazone derivatives are synthesized by the condensation reaction between a carbonyl compound and a hydrazine. To prepare hydrazones of this compound, a carbonyl group, typically an aldehyde at the C-3 position, is required on the indazole scaffold. The synthesis of new hydrazones based on 5-nitroindazole has been reported, outlining efficient reaction conditions. researchgate.net

The synthesis generally involves reacting a 5-nitroindazole derivative containing a hydrazide moiety with various aromatic aldehydes. For instance, hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid have been successfully synthesized and characterized. nih.gov A similar strategy can be applied, starting with a this compound-3-carboxylic acid hydrazide, which is then reacted with a selection of aldehydes or ketones to yield the corresponding hydrazone derivatives. The reaction is often catalyzed by a small amount of acid.

Table 2: General Synthesis of Hydrazone Derivatives

| Indazole Precursor | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| This compound-3-carbaldehyde | Substituted Hydrazine (R-NHNH₂) | Condensation | Indazolyl-Hydrazone |

| This compound-3-carboxylic acid hydrazide | Substituted Aldehyde (R-CHO) or Ketone (R-CO-R') | Condensation | Indazolyl-Hydrazide-Hydrazone |

The direct N-phosphorylation of the this compound scaffold is a specialized derivatization. While specific literature on the N-phosphorylation of this compound is scarce, general synthetic routes for the phosphorylation of N-heterocyclic compounds can be considered. Such reactions typically involve the treatment of the N-H bond of the indazole ring with a suitable phosphorylating agent.

A plausible synthetic approach would involve the deprotonation of the N-1 hydrogen of 2-ethyl-5-nitro-2H-indazole using a strong base, followed by quenching with a phosphorylating agent like phosphoryl chloride (POCl₃) or a substituted chlorophosphate. The choice of reaction conditions, including solvent and temperature, would be critical to control the selectivity and yield of the desired N-phosphorylated product. The presence of the electron-withdrawing nitro group might influence the nucleophilicity of the indazole nitrogen, potentially requiring carefully optimized reaction conditions.

The synthesis of hybrid molecules containing both indazole and triazole rings is a common strategy in medicinal chemistry. nih.govqu.edu.qa The most prevalent method for creating such hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. beilstein-journals.org This reaction forms a stable 1,2,3-triazole ring that links the indazole scaffold to another molecule.

The synthetic strategy requires one of the components to have an azide functional group and the other to have a terminal alkyne. For the this compound scaffold, this can be achieved in two ways:

Preparation of an Azido-Indazole: An azido (B1232118) group can be introduced onto the this compound core, for example, by synthesizing 2-(2-azidoethyl)-5-nitroindazole. This intermediate can then be reacted with a variety of terminal alkynes to generate a library of indazolyl-triazole hybrids.

Preparation of an Alkynyl-Indazole: Alternatively, an alkyne functionality can be installed on the indazole ring, for instance at the C-3 position. This alkynyl-indazole can then be reacted with various organic azides.

Research has described the synthesis of indazole-linked triazoles as potential antifungal agents, demonstrating the utility of this chemical linkage. nih.gov

Table 3: Synthetic Approach for Indazolyl-Triazole Hybrids

| Indazole Intermediate | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| 2-(Azidoalkyl)-5-nitroindazole | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Indazolyl-(Alkyl)-Triazole Hybrid |

| 2-Ethyl-5-nitro-3-ethynyl-indazole | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Indazolyl-(Ethynyl)-Triazole Hybrid |

Nucleoside analogues of 5-nitroindazole have been synthesized to evaluate their properties as universal bases in oligonucleotides. nih.gov These analogues replace the natural nucleobase with the 5-nitroindazole moiety. A common approach is to synthesize acyclic nucleoside analogues, where the sugar ring is replaced by a flexible, open-chain mimic. nih.govkuleuven.be

The synthesis involves the alkylation of 5-nitroindazole at the N-1 position with a protected acyclic sugar precursor. kuleuven.be For example, 5-nitroindazole can be reacted with a di-O-benzyl-O-methyl-deoxy-ribityl derivative under basic conditions (e.g., using sodium hydride in DMF) to form the desired acyclic nucleoside analogue. kuleuven.be The flexibility of the acyclic chain is thought to allow for better base stacking in DNA duplexes. nih.gov The 5-nitroindazole analogue, in particular, has been shown to afford stable duplexes. nih.gov

Strategies for Introducing Diverse Substitution Patterns

Introducing a variety of substituents onto the 5-nitroindazole core is crucial for modulating its chemical and biological properties. The primary sites for substitution are the two nitrogen atoms (N-1 and N-2) and the carbon atoms of the heterocyclic and benzene rings, particularly C-3.

N-Alkylation: The direct alkylation of 5-nitro-1H-indazole typically results in a mixture of N-1 and N-2 alkylated isomers. connectjournals.com The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. For instance, using potassium carbonate in acetonitrile (B52724) is a common method for N-alkylation of nitroimidazoles, a related class of compounds. The synthesis of the target compound, this compound, would be achieved through such a regioselective alkylation reaction, potentially requiring separation of the N-1 and N-2 isomers.

C-3 Functionalization: The C-3 position of the indazole ring is another key site for introducing diversity. A series of 3-alkoxy-5-nitroindazoles have been synthesized, often starting from a 1-substituted-5-nitroindazol-3-ol precursor. researchgate.netnih.gov These precursors can be prepared and subsequently O-alkylated with various alkyl halides to introduce a range of alkoxy groups. researchgate.netnih.govresearchgate.net This strategy allows for the introduction of long chains, cyclic amines, or other functional groups via an ether linkage at the C-3 position.

Modification of the Nitro Group: The 5-nitro group is a strong deactivating group for electrophilic aromatic substitution on the benzene ring, but it can serve as a functional handle for other transformations. The nitro group can be reduced to an amino group (5-aminoindazole), which dramatically alters the electronic properties of the ring system. This amino group can then be further derivatized through diazotization, acylation, or alkylation, opening up a vast number of possibilities for creating diverse substitution patterns.

Spectroscopic and Structural Elucidation of 2 Ethyl 5 Nitroindazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-substituted indazoles, it is particularly crucial for determining the exact position of the alkyl substituent on the pyrazole (B372694) ring.

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. For 2-Ethyl-5-nitroindazole, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the indazole ring and the aliphatic protons of the ethyl group.

The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The protons on the indazole ring (H-3, H-4, H-6, and H-7) will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group at the C-5 position and the ethyl group at the N-2 position.

Based on analysis of related nitroindazole structures, the predicted ¹H NMR chemical shifts for this compound are summarized in the table below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.30 | s (singlet) | - |

| H-4 | ~7.80 | d (doublet) | ~9.2 |

| H-6 | ~8.20 | dd (doublet of doublets) | ~9.2, 2.1 |

| H-7 | ~8.80 | d (doublet) | ~2.1 |

| -CH₂- (ethyl) | ~4.60 | q (quartet) | ~7.3 |

Note: Data are predicted based on known substituent effects on the indazole ring system. Solvent: CDCl₃.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum of this compound is expected to display nine distinct signals: seven for the indazole ring carbons and two for the ethyl group carbons. The chemical shifts are significantly influenced by the attached functional groups. The carbon atom C-5, bonded to the nitro group, is expected to be deshielded, as are the carbons of the pyrazole ring (C-3 and C-7a).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~125.0 |

| C-3a | ~122.0 |

| C-4 | ~118.0 |

| C-5 | ~142.0 |

| C-6 | ~119.0 |

| C-7 | ~110.0 |

| C-7a | ~149.0 |

| -CH₂- (ethyl) | ~45.0 |

Note: Data are predicted based on known substituent effects on the indazole ring system. Solvent: CDCl₃.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the spatial relationships between atoms. The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly useful for identifying protons that are close to each other in space, regardless of whether they are connected through chemical bonds. huji.ac.il

A ROESY spectrum yields through-space correlations via spin-spin relaxation. huji.ac.il The strength of the ROESY signal is inversely proportional to the sixth power of the distance between the interacting nuclei (I ∝ 1/r⁶), making it highly sensitive to internuclear distances. huji.ac.il

In the context of this compound, a ROESY experiment would be instrumental in confirming the N-2 substitution. A key observation would be a cross-peak between the protons of the N-CH₂ group of the ethyl substituent and the proton at the C-3 position of the indazole ring. This spatial proximity is characteristic of the N-2 isomer and would be absent in the N-1 isomer, where the ethyl group is further away from H-3.

The alkylation of indazoles can produce a mixture of N-1 and N-2 substituted products, and NMR spectroscopy is the definitive method for their differentiation. nih.govnih.gov The electronic environment of the indazole core is significantly different between the two isomers, leading to characteristic and predictable differences in their NMR spectra.

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov However, reaction conditions can favor the formation of the N-2 isomer. nih.gov The key diagnostic signals for distinguishing between the 1-ethyl and 2-ethyl isomers of 5-nitroindazole (B105863) are:

H-3 Proton: In the N-2 isomer, the H-3 proton is typically deshielded (shifted to a higher ppm value) compared to its position in the N-1 isomer. This is due to the different electronic distribution in the quinonoid-like structure of the 2H-indazole ring.

H-7 Proton: Conversely, the H-7 proton in N-2 isomers is often more shielded (shifted to a lower ppm value) than in the corresponding N-1 isomers.

Ethyl Group Protons (-CH₂-): The chemical shift of the methylene protons of the ethyl group is also diagnostic. In N-2 isomers, these protons are generally found at a lower field (higher ppm) compared to N-1 isomers.

These differences provide a reliable method for the unambiguous assignment of the substitution pattern. semanticscholar.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. innovatechlabs.com

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. While an experimental spectrum for the specific compound is not available, the expected absorption regions can be predicted based on established data for nitroarenes, aromatic heterocycles, and alkyl groups.

Nitro Group (NO₂) Vibrations: The most prominent bands in the spectrum are expected to be from the nitro group. These include a strong asymmetric stretching vibration typically found in the 1500-1560 cm⁻¹ range and a symmetric stretching vibration in the 1300-1380 cm⁻¹ range. youtube.com

Aromatic Ring Vibrations: The indazole ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1620 cm⁻¹ region.

Aliphatic C-H Vibrations: The ethyl group will produce characteristic C-H stretching bands in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the CH₃ and CH₂ groups are also expected in the fingerprint region (below 1500 cm⁻¹). innovatechlabs.com

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1380 - 1300 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C, C=N | Ring Stretch | 1620 - 1400 | Medium-Variable |

| Aliphatic C-H (CH₂, CH₃) | Stretch | 3000 - 2850 | Medium |

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of compounds. For this compound, both high-resolution and soft ionization techniques are invaluable for unambiguous identification and characterization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. researchgate.net

For this compound, the molecular formula is C₉H₉N₃O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This theoretical mass serves as a benchmark for experimental HRMS measurements, allowing for confident confirmation of the molecular formula.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 191.064377 |

An experimental HRMS measurement yielding a mass value extremely close to 191.064377 Da would provide strong evidence for the elemental composition of C₉H₉N₃O₂. This technique is routinely used in the characterization of newly synthesized triazole and nitroaromatic derivatives to validate their identity. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, minimizing fragmentation and typically showing the intact molecular ion. researchgate.net In the context of nitroindazole derivatives, ESI-MS is often coupled with liquid chromatography (LC) for separation and analysis. wikipedia.org

When analyzing this compound by ESI-MS in positive ion mode, the protonated molecule, [M+H]⁺, would be the expected primary ion. For a molecular weight of approximately 191.19 g/mol , a prominent signal would be observed at an m/z (mass-to-charge ratio) of approximately 192.19.

Studies on similar nitroaromatic compounds, such as nitroimidazoles, demonstrate that ESI is a robust method for generating protonated molecular ions. researchgate.net The fragmentation of these ions can be induced through tandem mass spectrometry (MS/MS) to provide structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) or cleavage of the ethyl substituent.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₀N₃O₂]⁺ | ~192.19 | Protonated molecular ion |

| [M+Na]⁺ | [C₉H₉N₃O₂Na]⁺ | ~214.17 | Sodium adduct |

| [M-NO₂]⁺ | [C₉H₉N₃]⁺ | ~145.08 | Fragment from loss of nitro group |

The specific fragmentation pattern provides a fingerprint that helps in the structural elucidation of isomers and related derivatives. nih.gov

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is particularly powerful for studying the reduction of nitroaromatic compounds, which often proceeds through a single-electron transfer to form a nitro anion radical.

The electrochemical reduction of 5-nitroindazole derivatives in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) generates a stable nitro anion radical (Ar-NO₂⁻•). wikipedia.org This radical species can be readily detected and characterized by ESR spectroscopy. The resulting ESR spectrum is defined by its g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (primarily ¹⁴N and ¹H) in the molecule.

The spectrum of a 5-nitroindazole anion radical is typically characterized by a primary triplet splitting caused by the nitrogen atom of the nitro group. Further smaller splittings arise from couplings to the other nitrogen atoms in the indazole ring and to the aromatic protons. Analysis of these hyperfine coupling constants provides detailed information about the distribution of the unpaired electron's spin density across the molecule.

ESR spectroscopy, often coupled with electrochemical techniques like cyclic voltammetry, offers significant insights into the reduction mechanisms of nitroindazoles. The initial step in the reduction of the nitro group is a one-electron process that forms the nitro anion radical. wikipedia.org

Studies on various 5-nitroindazole derivatives have shown that the stability and reactivity of this radical are influenced by the substituents on the indazole ring. For instance, the presence of acidic protons in the molecule can lead to self-protonation processes that affect the electrochemical behavior. wikipedia.org By observing the formation and decay of the ESR signal under different conditions, researchers can probe the kinetics of subsequent reactions involving the nitro anion radical, such as disproportionation or reactions with biological molecules. This information is critical for understanding the mechanism of action for nitro-compounds that have biological activity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

While the crystal structure for this compound itself is not publicly available, data from closely related isomers and derivatives provide valuable structural insights. The crystal structure of 1-Ethyl-5-nitro-1H-indazole , an isomer, has been determined. researchgate.net In this molecule, the indazolyl ring system is essentially planar, but the nitro group is slightly twisted out of this plane. The ethyl group is oriented nearly perpendicular to the ring system. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.7563 (1) |

| b (Å) | 11.2307 (2) |

| c (Å) | 11.7323 (3) |

| Volume (ų) | 890.22 (3) |

| Z | 4 |

These crystallographic studies confirm the fundamental geometry of the ethyl-substituted 5-nitroindazole framework and reveal how these molecules arrange themselves in the solid state, which is governed by weak intermolecular forces.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 5 Nitroindazole

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand ligand-protein interactions and to screen for potential drug candidates.

While direct molecular docking studies specifically for 2-Ethyl-5-nitroindazole are not extensively documented in the literature, research on closely related nitroindazole-containing derivatives provides significant insights into their potential binding modes with various biological targets.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for inhibitors in cosmetics and for treating hyperpigmentation disorders. The active site contains two copper ions coordinated by histidine residues. Inhibitors often chelate these copper ions or interact with key residues like HIS263 and ASN260. nih.gov The nitro group and the indazole ring of this compound could potentially form hydrogen bonds and π-π stacking interactions within this active site.

Aromatase Enzyme: Aromatase, a cytochrome P450 enzyme, is crucial for estrogen biosynthesis and a major target in breast cancer therapy. nih.govmdpi.com The active site contains a heme group, and non-steroidal inhibitors typically coordinate with the heme iron via a nitrogen-containing heterocycle. nih.govresearchgate.net Key amino acid residues involved in inhibitor binding include D309, T310, S478, F134, and W224. nih.gov The indazole moiety of this compound could potentially interact with the heme group, similar to other heterocyclic inhibitors.

DNA GyraseA: Bacterial DNA gyrase is a validated target for antibiotics. It is a heterotetrameric enzyme (A2B2). The GyrA subunit is responsible for the DNA breakage-reunion reaction. Inhibitors often bind in a pocket formed at the dimer interface of subunit A. For a molecule like this compound, potential interactions would likely involve hydrogen bonding and hydrophobic interactions with the residues lining this pocket.

Nitroreductases: These enzymes catalyze the reduction of nitroaromatic compounds to aromatic amines, a process crucial for the activation of certain prodrugs and the bioremediation of nitro-containing pollutants. researchgate.netresearchgate.net The primary interaction of this compound with a nitroreductase would be its positioning within the active site to allow the flavin coenzyme to catalyze the reduction of the 5-nitro group. researchgate.netresearchgate.net This enzymatic transformation is a key biological interaction for this class of compounds. researchgate.netchemrxiv.org

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy for treating Alzheimer's disease. nih.govnih.govyuksekihtisasuniversitesi.edu.tr Molecular docking studies on thiazoloindazole-based compounds, synthesized from 5-nitroindazole (B105863) precursors, have shown their potential as effective AChE inhibitors. nih.gov These studies suggest that the nitroindazole scaffold can fit within the active site gorge of AChE, forming interactions with key residues. For instance, derivatives of nitroimidazole have been shown to interact with essential residues like Trp84 and Phe330 in AChE. researchgate.net

For example, certain thiazoloindazole-based derivatives, developed from 5-nitroindazole, have demonstrated remarkable potency as AChE inhibitors, with IC50 values below 1.0 μM. nih.gov One specific derivative, Tl45b, exhibited an IC50 of 0.071 ± 0.014 μM, indicating a very high binding affinity. nih.gov Similarly, nitroimidazole derivatives have shown Ki values in the nanomolar range for both AChE and BChE. researchgate.net In the context of MAO inhibition, coumarin-nitroindazolyl hybrids have been identified as potent inhibitors, particularly selective for the MAO-B isoform. nih.gov

The table below summarizes the inhibitory activities of some compounds containing the nitroindazole or a related nitro-heterocyclic scaffold against their respective targets.

| Compound Class | Target Enzyme | Reported Activity |

| Thiazoloindazole-based derivatives | Acetylcholinesterase (AChE) | IC50 < 1.0 μM |

| Nitroimidazole derivatives | Acetylcholinesterase (AChE) | Ki = 52.40 ± 6.99 nM to 240.80 ± 45.56 nM |

| Nitroimidazole derivatives | Butyrylcholinesterase (BChE) | Ki = 77.82 ± 18.01 nM to 323.70 ± 56.21 nM |

| Coumarin-nitroindazolyl hybrids | Monoamine Oxidase B (MAO-B) | Identified as potent and selective inhibitors |

Molecular interactions underpinning these affinities typically involve a combination of forces. For nitroindazole derivatives, these include:

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic distribution and chemical reactivity.

DFT calculations can elucidate the electronic distribution within this compound through analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For nitroaromatic compounds, the electron density of the HOMO is typically distributed over the aromatic ring system, whereas the LUMO is often localized on the electron-withdrawing nitro group. This indicates that the nitro group is the most likely site for a nucleophilic attack or an electron-transfer reduction. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution of a molecule and are used to predict how it will interact with other molecules. For this compound, the MESP would show a region of negative potential (electron-rich) around the oxygen atoms of the nitro group, making them favorable sites for electrophilic attack or hydrogen bond formation. Conversely, regions of positive potential would be located around the hydrogen atoms.

The nitro group is a unique functional group that can undergo reduction in biological systems. researchgate.net DFT studies are instrumental in analyzing the energetics of this process. The mechanism of action for many nitroheterocyclic compounds involves the reduction of the nitro group to a nitro radical anion. This is often the first step in their activation, particularly under hypoxic conditions. DFT calculations can model this one-electron reduction process and determine the stability of the resulting radical anion. The energetics of this reduction are critical, as they influence the compound's biological activity and potential for selective toxicity in oxygen-deficient environments, such as in anaerobic bacteria or hypoxic tumor cells.

Global reactivity indices derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. These are calculated from the energies of the HOMO and LUMO.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -E_LUMO).

Electronic Chemical Potential (μ): The tendency of electrons to escape from a system (μ = (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (E_HOMO - E_LUMO) / 2). A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule.

While specific DFT calculations for this compound are not published, a theoretical study on related alkyl nitroindazoles provides representative data for this class of compounds.

| Reactivity Index | Definition | Significance |

| Ionization Potential (I) | Energy to remove an electron. | Indicates susceptibility to oxidation. |

| Electron Affinity (A) | Energy released upon gaining an electron. | Measures the ability to be reduced. |

| Electronic Chemical Potential (μ) | Electron escaping tendency. | Related to electronegativity. |

| Chemical Hardness (η) | Resistance to charge transfer. | Indicates stability and reactivity. |

These computational approaches provide a detailed framework for understanding the chemical behavior of this compound and for predicting its potential as a biologically active agent.

Fukui Functions and Relative Nucleophilicity Indices

To understand the local reactivity of this compound, Density Functional Theory (DFT) calculations are employed to determine Fukui functions and relative nucleophilicity indices. These descriptors help in identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Theoretical studies on closely related alkyl nitroindazole derivatives provide insight into the expected electronic behavior of this compound. For instance, calculations performed on 1-Ethyl-nitroindazole using the B3LYP exchange-correlation hybrid functional at the 6-311G(d,p) level can be used as a proxy to understand the reactivity of the 2-ethyl isomer. jmaterenvironsci.com

The Fukui function, denoted as f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes. The condensed Fukui functions are used to describe the reactivity of individual atoms within the molecule. The functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0) are calculated to pinpoint reactive centers.

In a related study of 1-Ethyl-nitroindazole, the local nucleophilicity indices predicted that the oxygen atoms of the nitro group are the most reactive sites. jmaterenvironsci.com This suggests that in this compound, the nitro group would also play a crucial role in directing chemical reactions.

The global reactivity descriptors for a molecule like this compound can be inferred from its analogs. These descriptors include chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). The relative nucleophilicity index (N) is particularly useful and is calculated based on the Highest Occupied Molecular Orbital (HOMO) energies within the Kohn-Sham scheme. jmaterenvironsci.com This scale often uses tetracyanoethylene (B109619) (TCE) as a reference. jmaterenvironsci.com

Below is a hypothetical data table illustrating the kind of results obtained from such computational studies, based on data for analogous compounds.

| Descriptor | Value (eV) |

| HOMO | -6.615 |

| LUMO | -2.757 |

| Chemical Potential (μ) | -4.686 |

| Chemical Hardness (η) | 3.857 |

| Global Electrophilicity (ω) | 2.846 |

| Global Nucleophilicity (N) | 2.753 |

| This table presents hypothetical values for this compound based on published data for 1-Ethyl-nitroindazole to illustrate the expected computational results. jmaterenvironsci.com |

These values indicate that alkyl nitroindazoles generally behave as electrophiles (electron acceptors) in reactions. jmaterenvironsci.com

Molecular Modeling for Conformation and Interaction Studies

Molecular modeling encompasses a range of computational techniques used to predict and analyze the three-dimensional structure of molecules and their interactions with other chemical species.

The low aqueous solubility of many nitroindazole derivatives can be a limitation for their application. A common strategy to enhance solubility is through the formation of inclusion complexes with host molecules like cyclodextrins. Molecular modeling is instrumental in understanding the geometry and stability of these host-guest complexes.

Studies on the encapsulation of various 5-nitroindazole derivatives in cyclodextrins, such as Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DMβCD), have shown the formation of stable 1:1 inclusion complexes. In these studies, molecular modeling, in conjunction with experimental techniques like 2D NMR, helps to elucidate the detailed spatial configuration of the complex.

For a complex between this compound and a cyclodextrin, modeling would likely show the nitroindazole ring penetrating the hydrophobic cavity of the cyclodextrin. The orientation of the guest molecule within the host cavity is determined by various non-covalent interactions, such as hydrophobic and van der Waals forces.

The stability of such complexes is quantified by the binding constant. For example, the binding constants for a 5-nitroindazole derivative with β-cyclodextrin and DMβCD were determined to be 187 M⁻¹ and 3688 M⁻¹, respectively, indicating a more stable complex with the modified cyclodextrin.

A hypothetical table of interaction energies for a this compound-cyclodextrin complex is presented below to illustrate typical modeling outputs.

| Interaction Type | Energy (kcal/mol) |

| Van der Waals | -25.8 |

| Electrostatic | -5.2 |

| Total Binding Energy | -31.0 |

| This table contains hypothetical data to exemplify the results of molecular modeling studies on inclusion complexes. |

Computational chemistry is a key tool for predicting the molecular mechanisms of chemical reactions and understanding their selectivity. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, which in turn allows for the prediction of the most favorable reaction pathway.

For this compound, DFT calculations can be used to model its reactions, such as nucleophilic aromatic substitution or cycloaddition reactions. The calculated Fukui functions (as discussed in section 5.2.4) are crucial in predicting the regioselectivity of these reactions. The sites with the highest f+ values will be the most susceptible to nucleophilic attack, while those with the highest f- values will be prone to electrophilic attack.

In the context of drug design, molecular docking, a modeling technique, can predict the binding affinity and orientation of this compound within the active site of a biological target, such as an enzyme or receptor. This can help in understanding its potential mechanism of action and in designing derivatives with improved selectivity and potency.

For instance, if this compound were to act as an inhibitor, docking studies could reveal the key amino acid residues in the target's active site that it interacts with. This information is invaluable for predicting its biological activity and for guiding the synthesis of more effective analogs.

Future Research Directions for 2 Ethyl 5 Nitroindazole

Exploration of Novel Synthetic Pathways for Enhanced Regioselectivity

The synthesis of N-alkylated indazoles often presents a significant challenge in controlling regioselectivity, frequently resulting in a mixture of N-1 and N-2 isomers. d-nb.info The direct alkylation of 5-nitroindazole (B105863) is no exception, and achieving high yields of the desired 2-ethyl isomer requires careful optimization. Future research should focus on developing novel synthetic methodologies that favor the formation of the N-2 substituted product.

Key areas for exploration include:

Catalyst Development: Investigating new transition-metal catalysts or organocatalysts that can direct the ethylation specifically to the N-2 position of the 5-nitroindazole ring. This could involve catalysts that sterically or electronically favor one nitrogen atom over the other.

Reaction Condition Optimization: A systematic study of solvents, bases, and temperature on the N-1/N-2 ratio is warranted. For instance, reports on other indazoles have shown that the choice of base (e.g., sodium hydride vs. potassium carbonate) and solvent (e.g., THF vs. DMF) can significantly influence the alkylation outcome. d-nb.info

Advanced Precursors: Exploring alternative synthetic routes that build the 2-ethyl-5-nitroindazole scaffold from different starting materials, such as substituted 2-nitrobenzaldehydes or 2-formylphenylboronic acids, could provide inherent regioselectivity. mdpi.comrsc.org These methods could circumvent the direct alkylation step on the pre-formed indazole ring, thus avoiding the issue of mixed isomers.

Design and Synthesis of Advanced this compound Derivatives with Tuned Biological Profiles

The 5-nitroindazole core is a versatile scaffold that has been incorporated into compounds with significant antiprotozoal and antineoplastic activities. researchgate.netnih.gov Building upon this foundation, future work should involve the rational design and synthesis of novel this compound derivatives to enhance potency and selectivity for specific biological targets.

Promising strategies include:

Functionalization of the Ethyl Group: Introducing various functional groups (e.g., hydroxyl, amino, carboxyl, or additional heterocyclic rings) onto the N-2 ethyl side chain. Structure-activity relationship (SAR) studies on related 2-benzyl-5-nitroindazolin-3-ones have shown that hydrophilic fragments can improve the selectivity profile, a principle that could be applied here. nih.gov

Modification of the Indazole Ring: Synthesizing analogs with additional substituents on the benzene (B151609) portion of the indazole ring. The introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially influencing its biological activity and pharmacokinetic properties.

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups to investigate their impact on the mechanism of action and to potentially mitigate toxicity concerns associated with nitroaromatic compounds.

| Derivative Concept | Rationale | Potential Biological Target |

| 2-(2-hydroxyethyl)-5-nitroindazole | Increase hydrophilicity and potential for hydrogen bonding. | Parasitic enzymes, Kinases |

| This compound-7-carboxamide | Modulate electronic properties and add hydrogen bonding capabilities. | DNA-binding proteins, HDACs |

| 2-(2-aminoethyl)-5-nitroindazole | Introduce a basic center for improved solubility and target interaction. | Trypanosoma cruzi, Leishmania species |

Deeper Mechanistic Investigations into Biological Activities at the Molecular Level

The biological activity of many nitroaromatic compounds is contingent upon the reductive bioactivation of the nitro group. mdpi.comresearchgate.net This process, often carried out by nitroreductase enzymes in target organisms, generates reactive nitroso and hydroxylamine (B1172632) intermediates and nitroanion radicals that can induce cellular damage. researchgate.netnih.gov While this is the proposed mechanism for the antiprotozoal activity of 5-nitroindazoles, detailed molecular-level investigations for the 2-ethyl derivative are lacking.

Future research should aim to:

Identify Specific Nitroreductases: Isolate and characterize the specific enzymes in target pathogens (e.g., parasites, bacteria) or cancer cells that are responsible for the bioactivation of this compound.

Characterize Reactive Intermediates: Utilize techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the free radical species generated during the reduction process.

Elucidate Molecular Targets: Determine the ultimate molecular targets of the activated compound. Studies could investigate DNA intercalation or covalent modification of key proteins, which leads to cell death. svedbergopen.com

Explore Alternative Mechanisms: Investigate whether this compound can exert biological effects through mechanisms independent of nitro-reduction, such as the inhibition of specific kinases or other enzymes.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Elucidation and Virtual Screening

Computational chemistry offers powerful tools to accelerate the drug discovery process. For indazole derivatives, quantitative structure-activity relationship (QSAR) and molecular docking studies have already proven valuable in understanding their biological activities. researchgate.netnih.gov Future computational work on this compound should leverage more advanced techniques.

Key research directions include:

3D-QSAR and Pharmacophore Mapping: Developing robust 3D-QSAR models to correlate the three-dimensional structural features of this compound derivatives with their biological activity. nih.gov This can help identify the key steric and electronic requirements for optimal potency.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of this compound and its derivatives when bound to their biological targets. researchgate.net These simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding affinity.

Virtual Screening: Using the this compound scaffold as a template for virtual screening of large chemical libraries to identify new derivatives with potentially enhanced activity against targets of interest, such as those in cancer or infectious diseases. researchgate.net

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis. sciforum.net

Application of Spectroscopic Techniques for Real-time Reaction Monitoring and In Situ Analysis

The synthesis of this compound, particularly the control of regioselectivity, could be significantly advanced by a deeper understanding of the reaction dynamics. The application of modern spectroscopic techniques for real-time, in situ monitoring can provide this insight, moving beyond traditional post-reaction analysis.

Future avenues of investigation include:

FlowNMR Spectroscopy: Implementing FlowNMR to continuously monitor the N-alkylation of 5-nitroindazole. rsc.org This would allow for the precise quantification of the N-1 and N-2 isomers as they form, providing valuable kinetic data for optimizing reaction conditions to favor the desired 2-ethyl product. mpg.de

In Situ IR and Raman Spectroscopy: Using attenuated total reflectance-Fourier transform infrared (ATR-FTIR) or Raman spectroscopy to track the concentration of reactants, intermediates, and products in real-time. This can help identify transient species and elucidate the reaction mechanism.

Mass Spectrometry-Based Monitoring: Applying techniques like Probe Electrospray Ionization (PESI) mass spectrometry for the rapid, real-time analysis of reaction mixtures without the need for chromatographic separation. shimadzu.com This can provide immediate feedback on the progress and selectivity of the synthesis.

By applying these process analytical technologies (PAT), a more robust and efficient synthesis of this compound can be developed, facilitating its further study and potential application.

Integration with Other Chemical Methodologies for Multipurpose Applications

The versatility of the indazole scaffold allows for its integration into more complex molecular architectures to create multifunctional agents. nih.gov Future research should explore the use of this compound as a building block in conjunction with other chemical methodologies.

Potential areas for development are:

Hybrid Molecule Synthesis: Designing and synthesizing hybrid molecules that covalently link the this compound moiety to other known pharmacophores (e.g., other heterocyclic systems like pyrazole (B372694), imidazole (B134444), or quinoline). mdpi.commdpi.com This molecular hybridization strategy aims to create single chemical entities that can modulate multiple biological targets, potentially leading to synergistic effects or novel therapeutic applications. nih.gov

Multicomponent Reactions: Utilizing this compound derivatives in one-pot multicomponent reactions to generate structurally diverse and complex molecules, such as spiropyrrolidines. beilstein-journals.org This approach offers an efficient pathway to novel chemical libraries for biological screening.

Click Chemistry Applications: Functionalizing the ethyl side chain with an azide (B81097) or alkyne group to enable its use in bioorthogonal "click" reactions. This would allow for the conjugation of this compound to biomolecules or imaging agents for targeted delivery and diagnostic applications.

Materials Science: While primarily explored for its biological potential, the photophysical properties of the nitroaromatic system could be investigated for applications in materials science, such as the development of novel sensors or functional dyes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-5-nitroindazole, and how is purity ensured?

- Methodological Answer : The synthesis of nitro-substituted indazoles typically involves alkylation and nitration steps. For example, 5-nitroindazole derivatives are synthesized via nucleophilic substitution using K₂CO₃ and KI in polar aprotic solvents like 2-butanone, followed by purification via reduced-pressure evaporation and column chromatography . Purity is validated using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR). Elemental analysis (C, H, N) further confirms molecular integrity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

- Elemental Analysis : Ensures stoichiometric consistency (e.g., deviations <0.4% for C/H/N) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent nitro group degradation. Use desiccants to avoid hydrolysis. Stability tests via periodic HPLC analysis are recommended to monitor decomposition, particularly under humid or acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, 2-butanone) improve nitro group introduction .

- Catalysis : KI enhances alkylation efficiency via halide displacement .

- Temperature Control : Stepwise heating (40–60°C) minimizes side reactions.

- Yield Tracking : Use in-process LC-MS to identify bottlenecks (e.g., incomplete nitration) .

Q. What strategies resolve contradictions in spectral data for nitro-substituted indazoles?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous NOE or coupling patterns .

- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

- Batch Reproducibility : Repeat syntheses under controlled conditions to isolate experimental vs. instrumental variability .

Q. How are structure-activity relationships (SAR) established for this compound derivatives in pharmacological studies?

- Methodological Answer :

- Derivative Libraries : Synthesize analogs with varied substituents (e.g., halogens, amines) at positions 2 and 5 .

- Biological Assays : Test against target enzymes (e.g., nitroreductases) to correlate substituent effects with activity.

- Solubility Optimization : Introduce hydrophilic groups (e.g., –OH, –NH₂) to improve bioavailability, monitored via logP measurements .

Q. What methods validate the absence of mutagenic byproducts in this compound synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.